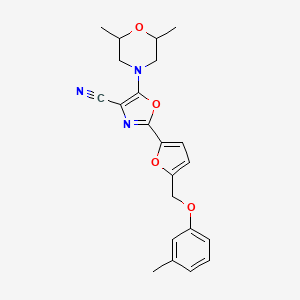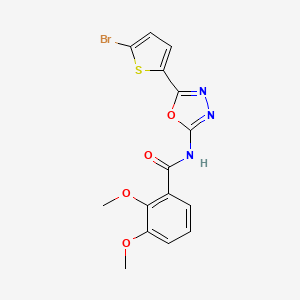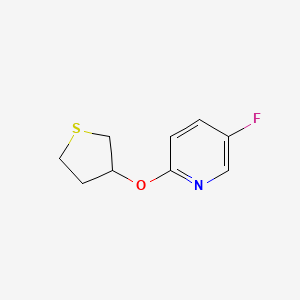
5-Fluoro-2-(thiolan-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Fluoro-2-(thiolan-3-yloxy)pyridine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar fluorinated pyridine derivatives. For instance, the first paper details a practical synthesis of a fluorinated nicotinic acid derivative, which is a key pharmaceutical intermediate . The second paper describes the synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-ones, which are fluorophores prepared through a series of reactions including the Suzuki-Miyaura cross-coupling reaction . These studies provide insights into the chemical behavior and potential applications of fluorinated pyridine compounds.
Synthesis Analysis
The synthesis of related fluorinated pyridine compounds involves complex organic reactions. In the first paper, the authors developed a regioselective chlorination of 7-azaindole via the N-oxide to introduce an aminomethyl moiety using a palladium-catalyzed cyanation/reduction sequence . Additionally, a selective monodechlorination process was discovered to afford the desired nicotinic acid derivative. The second paper does not directly relate to the synthesis of "5-Fluoro-2-(thiolan-3-yloxy)pyridine" but does mention the use of the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool in the synthesis of various aromatic compounds, including those containing fluorine .
Molecular Structure Analysis
While the molecular structure of "5-Fluoro-2-(thiolan-3-yloxy)pyridine" is not analyzed in the provided papers, the structure of similar compounds suggests that the presence of a fluorine atom can significantly influence the electronic properties of the pyridine ring. The fluorine atom is highly electronegative, which can lead to increased reactivity and potential for further functionalization .
Chemical Reactions Analysis
The chemical reactions involving fluorinated pyridine derivatives are diverse and can be tailored for specific applications. The first paper indicates that the introduction of the aminomethyl group to the pyridine ring is a key step in the synthesis of pharmaceutical intermediates . The second paper suggests that the photophysical properties of thieno[3,2-b]pyridine derivatives can be tuned by modifying the functional groups on the scaffold, which implies that "5-Fluoro-2-(thiolan-3-yloxy)pyridine" could also exhibit tunable properties based on its substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Fluoro-2-(thiolan-3-yloxy)pyridine" can be inferred from related compounds. The introduction of fluorine to the pyridine ring is likely to affect the acidity, basicity, and overall stability of the molecule. Fluorine's high electronegativity can also impact the compound's boiling point, solubility, and reactivity. The photophysical properties, such as fluorescence, are also of interest, as indicated by the second paper, which discusses the tunability of these properties in similar thieno[3,2-b]pyridine derivatives .
Applications De Recherche Scientifique
Chemistry and Applications in Personalized Medicine
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment, serving over 2 million patients annually. Developments in fluorine chemistry have contributed to the precise use of these compounds in treating cancer. Methods for 5-FU synthesis, including incorporation of radioactive and stable isotopes, are reviewed to study its metabolism and biodistribution. Additionally, the review covers methods for preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies, offering insights into how these compounds affect nucleic acid structure and dynamics. Beyond the established role of inhibiting thymidylate synthase (TS), recent studies have uncovered new mechanisms of action for RNA- and DNA-modifying enzymes inhibited by 5-FU substitution, suggesting potential for more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Preclinical and Clinical Development of 5-Fluorouracil
5-Fluorouracil (5-FU) and its analogs have been a part of the therapeutic arsenal against various solid tumors for over forty years. The compound's metabolism, cellular effects, and combination with modulatory agents like leucovorin and methotrexate have been subjects of considerable research interest. The review highlights the clinical pharmacology of 5-FU, its mechanisms of action, and the development of novel approaches to enhance its therapeutic activity through oral administration or prodrugs (Grem, 2000).
Mechanistic Insights into Fluoropyrimidine Action
The paper discusses the incorporation of 5- and 2′-fluorine substitutions on cytidine nucleotide analogues by HIV-1 reverse transcriptase (RT) and its biological activity. The fluorine substitution alters kinetic parameters, enhancing nucleotide incorporation efficiency and potentially explaining the antiviral potency of these nucleosides against HIV-1. This insight into drug resistance and the mechanism of action for nucleoside analogues may guide the use of fluorine to enhance the potency and selectivity of antiviral agents (Ray et al., 2003).
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s worth noting that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 5-Fluoro-2-(thiolan-3-yloxy)pyridine interacts with its targets.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with organoboron reagents, which could be relevant to the biochemical pathways of this compound .
Result of Action
It’s worth noting that fluoropyridines are often used in the synthesis of anticancer drugs , suggesting potential cytotoxic effects.
Propriétés
IUPAC Name |
5-fluoro-2-(thiolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-7-1-2-9(11-5-7)12-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLZBQBEUXUJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)

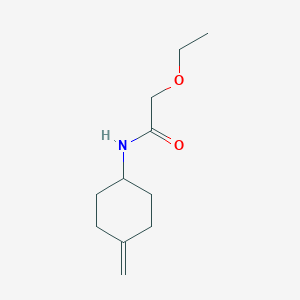
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)
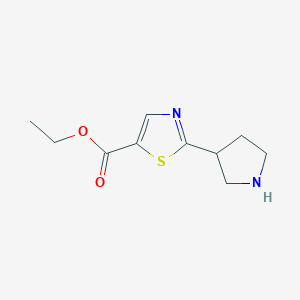
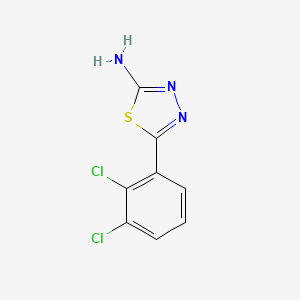
![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

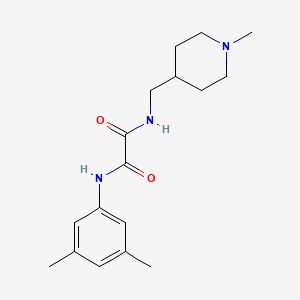
![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)
